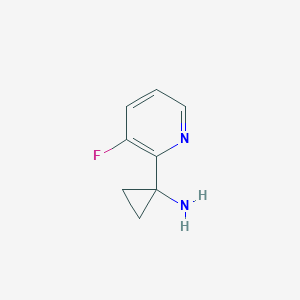
1-(3-Fluoropyridin-2-yl)cyclopropanamine
Overview
Description
1-(3-Fluoropyridin-2-yl)cyclopropanamine (FPC) is an organic compound with a cyclopropane ring containing a fluorinated pyridine and an amine group. FPC is a versatile molecule that has been studied for its potential applications in the fields of materials science, drug development, and catalysis.
Scientific Research Applications
Antibacterial Activity
Research conducted by Inagaki et al. (2003) elucidated the synthesis of novel quinolones bearing the cyclopropanamine structure, showing potent antibacterial activity against Gram-positive pathogens, including resistant strains such as MRSA, PRSP, and VRE. These compounds demonstrated significant improvements over existing antibiotics, highlighting the importance of fluorinated cyclopropanamine derivatives in developing new antibacterial drugs [H. Inagaki, S. Miyauchi, et al., 2003].
Neuroprotective Agents
LEI-101, characterized by Mukhopadhyay et al. (2016), is a novel, peripherally restricted CB2 receptor agonist derived from cyclopropanamine, indicating potential in preventing cisplatin-induced nephrotoxicity. This showcases the application of cyclopropanamine compounds in developing therapies for reducing chemotherapy-related side effects [P. Mukhopadhyay, M. Baggelaar, et al., 2016].
Radiotracer Development
García et al. (2014) explored N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}carboxamides as analogs of WAY100635, indicating the potential of fluoropyridin-2-yl derivatives in creating PET tracers for serotonin 5-HT(1A) receptors. This development could enhance the imaging techniques used in diagnosing and researching neuropsychiatric disorders [Gonzalo García, Valentina Abet, et al., 2014].
Enzyme Inhibition for CNS Disorders
A study on cyclopropanamine compounds and their use, as documented in a patent application by Blass (2016), emphasized their effectiveness in inhibiting lysine-specific demethylase-1 (LSD1). This enzyme plays a crucial role in regulating gene expression through histone methylation, and its inhibition by cyclopropanamine derivatives offers a therapeutic strategy for treating CNS disorders such as schizophrenia and Alzheimer's disease [B. Blass, 2016].
P2X7 Antagonists for Mood Disorders
Chrovian et al. (2018) identified cyclopropanamine-containing P2X7 antagonists through a dipolar cycloaddition reaction, proposing their use in treating mood disorders. The compounds exhibited significant receptor occupancy and tolerability in preclinical models, marking a step forward in addressing psychiatric conditions [C. Chrovian, Akinola Soyode-Johnson, et al., 2018].
properties
IUPAC Name |
1-(3-fluoropyridin-2-yl)cyclopropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2/c9-6-2-1-5-11-7(6)8(10)3-4-8/h1-2,5H,3-4,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHIQAQLAGVLZBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=C(C=CC=N2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluoropyridin-2-yl)cyclopropan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




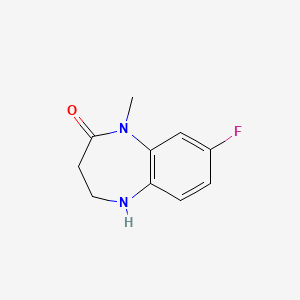
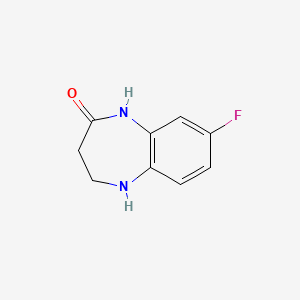
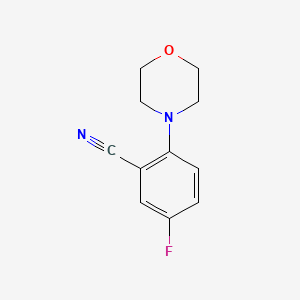
![4-[(3-Tert-butyl-1,2,4-oxadiazol-5-yl)methoxy]phenol](/img/structure/B1442462.png)
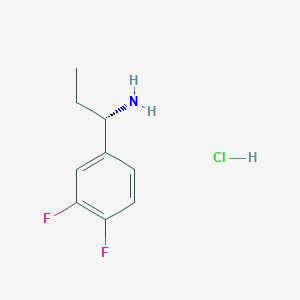


![3-Fluoro-4-[(piperidine-1-carbonyl)amino]benzoic acid](/img/structure/B1442472.png)
![2-Methyl-1-[(oxan-4-yl)amino]propan-2-ol](/img/structure/B1442473.png)
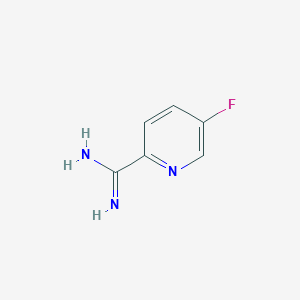
![tert-butyl N-[2-(aminomethyl)cyclopentyl]carbamate](/img/structure/B1442478.png)
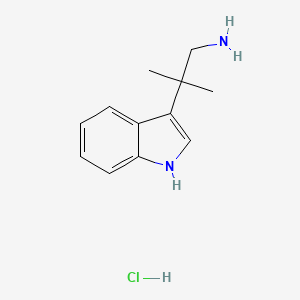
![tert-Butyl 3-((ethoxycarbonyl)amino)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B1442480.png)